molecular formula F6HP B102508 Hexafluorophosphoric acid CAS No. 16940-81-1

Hexafluorophosphoric acid

Cat. No. B102508
M. Wt: 145.9722 g/mol
InChI Key: LJQLCJWAZJINEB-UHFFFAOYSA-O
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Patent
US08754207B2

Procedure details

In a round bottom flask, (10 g) 1-tetralone in 20 ml methanol, 15 ml (2 equiv.) trimethyl orthoformate was taken and the mixture was stirred at room temperature. 0.2 ml hexafluoro phosphoric acid (catalytic amount) was added and the mixture was refluxed for 5.5 hrs. The mixture was then cooled at 25-30° C. After completion of reaction dilute the reaction mass by adding 10% NaHCO3 solution and extract with ethyl acetate. The organic layer was washed with NaHCO3 solution. Dry it by adding sodium sulfate, concentrate it on rotavapour to give dark brown colored oily product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8]C=2)[CH2:4][CH2:3][CH2:2]1.[CH:12](OC)([O:15][CH3:16])[O:13][CH3:14].F[P-](F)(F)(F)(F)F.[H+].C([O-])(O)=O.[Na+]>CO>[CH3:14][O:13][C:12]1([O:15][CH3:16])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:7][CH2:8]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5.5 hrs
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled at 25-30° C
CUSTOM
Type
CUSTOM
Details
After completion of reaction
ADDITION
Type
ADDITION
Details
dilute the reaction mass
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
Dry it
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it on rotavapour
CUSTOM
Type
CUSTOM
Details
to give dark brown colored oily product

Outcomes

Product
Name
Type
Smiles
COC1(CCCC2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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